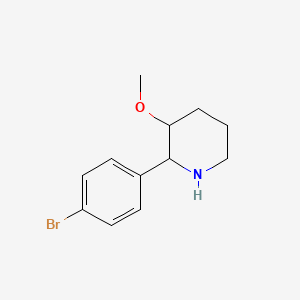
5'-GMP (disodium salt);5'-guanosine monophosphate (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is commonly used in the food industry as a flavor enhancer and in scientific research for its role in RNA synthesis and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-guanosine monophosphate (disodium salt) typically starts with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .
Industrial Production Methods
Industrial production of 5’-guanosine monophosphate (disodium salt) is often based on microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to 5’-guanosine monophosphate . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5’-guanosine monophosphate (disodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5’-guanosine monophosphate can lead to the formation of 8-oxoguanosine monophosphate, a marker of oxidative stress in cells .
Scientific Research Applications
5’-guanosine monophosphate (disodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a role in RNA synthesis and signal transduction pathways.
Medicine: It is used in the study of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as a flavor enhancer in the food industry, providing the umami taste in various products
Mechanism of Action
The mechanism of action of 5’-guanosine monophosphate (disodium salt) involves its incorporation into RNA by various RNA polymerases. Once phosphorylated to guanosine triphosphate (GTP), it becomes a substrate for RNA synthesis. Additionally, it can modulate glutamatergic neurotransmission, influencing various signaling pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- Adenosine 5’-monophosphate (disodium salt)
- Cytidine 5’-monophosphate (disodium salt)
- Uridine 5’-monophosphate (disodium salt)
Uniqueness
5’-guanosine monophosphate (disodium salt) is unique due to its specific role in RNA synthesis and its ability to modulate neurotransmission. Unlike other nucleotides, it is also widely used as a flavor enhancer in the food industry, highlighting its versatility .
Properties
Molecular Formula |
C10H14N5Na2O9P |
|---|---|
Molecular Weight |
425.20 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2 |
InChI Key |
LAUMXEFZKNJLIR-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


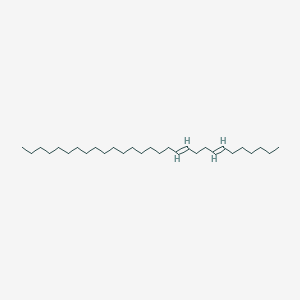

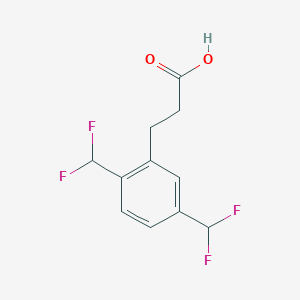
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
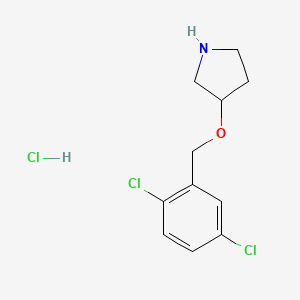
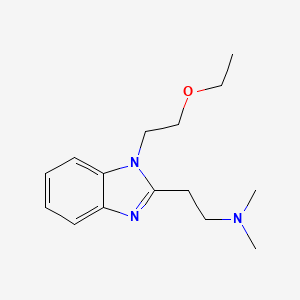
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)

